2-(pyriMidin-2-yl)Malononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-ylpropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBXVFFEGGNWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Pyrimidin 2 Yl Malononitrile Analogues
Nucleophilic Reactivity Profile of the Malononitrile (B47326) Moiety
The malononitrile group in 2-(pyrimidin-2-yl)malononitrile features an active methylene (B1212753) group, where the protons are acidic due to the electron-withdrawing effects of the two adjacent nitrile groups. This acidity facilitates deprotonation by a base to form a resonance-stabilized carbanion. ajrconline.org This carbanion is a potent nucleophile and readily participates in various reactions.
One of the most common reactions involving the malononitrile moiety is the Knoevenagel condensation. ajrconline.org In this reaction, the active methylene group condenses with aldehydes or ketones in the presence of a basic catalyst, such as an amine, to yield a substituted olefin. ajrconline.org The reaction proceeds through the formation of an iminium ion intermediate from the carbonyl compound and the amine catalyst, which is then attacked by the enolate form of the malononitrile. ajrconline.org
The nucleophilic character of the malononitrile moiety is central to its utility in the synthesis of complex heterocyclic systems. For instance, it can undergo Michael addition to activated double bonds, a key step in the formation of various fused ring systems. nih.gov
Electrophilic Reactivity and Substitution Patterns on the Pyrimidine (B1678525) Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. scialert.netgrowingscience.com This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack but generally resistant to electrophilic substitution. The positions 2, 4, and 6 are particularly electron-deficient. scialert.net While direct electrophilic attack on the pyrimidine ring of this compound is not commonly reported, the reactivity of the pyrimidine ring can be influenced by the substituents present.
In related pyrimidine systems, electrophilic substitutions such as halogenation, nitration, and Vilsmeier-Haack reactions have been observed, with the position of substitution being influenced by the presence of other fused rings and substituents. growingscience.com For example, in thieno[2,3-d]pyrimidines, electrophilic attack typically occurs at the 6-position of the thiophene (B33073) ring, suggesting a weaker influence of the fused pyrimidine ring. growingscience.com
Cyclization and Annulation Reactions Towards Fused Heterocyclic Architectures
This compound is a versatile precursor for the synthesis of a wide array of fused heterocyclic compounds. Its ability to undergo cyclization and annulation reactions is a cornerstone of its synthetic utility.
Formation of Pyrano[2,3-d]pyrimidine Derivatives
Pyrano[2,3-d]pyrimidines can be synthesized through multicomponent reactions involving a derivative of barbituric acid, an aldehyde, and malononitrile. researchgate.netbohrium.com These reactions often proceed in a one-pot fashion and can be catalyzed by various catalysts or even occur under catalyst-free conditions in green solvents like magnetized deionized water. researchgate.net The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative and subsequent cyclization to form the pyran ring fused to the pyrimidine core.
A variety of catalysts have been employed to facilitate this transformation, including ZnO nanopowders and kiwi juice as a biocatalyst, highlighting the versatility and eco-friendliness of some synthetic approaches. researchgate.net
Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Systems
The synthesis of pyrido[2,3-d]pyrimidines often involves a one-pot, three-component condensation of an aminopyrimidine derivative (like 6-aminouracil), an aromatic aldehyde, and malononitrile. scirp.orgscirp.org This reaction can be catalyzed by various catalysts, including bismuth(III) triflate and nanocrystalline MgO. scirp.orgrsc.org The mechanism likely involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aminopyrimidine and subsequent intramolecular cyclization and aromatization to afford the pyrido[2,3-d]pyrimidine scaffold. scirp.org Microwave-assisted synthesis has also been reported as an efficient method for this transformation. rsc.org
Alternative strategies for constructing the pyrido[2,3-d]pyrimidine ring system include the reaction of a preformed pyrimidine with a suitable partner to build the pyridine (B92270) ring, or vice versa. nih.gov For example, a 4-aminopyrimidine (B60600) derivative bearing a functional group at the C5 position can react with a compound containing an active methylene group to form the fused pyridine ring. nih.gov
Construction of Pyrazolo[3,4-d]pyrimidine Frameworks
Pyrazolo[3,4-d]pyrimidines are commonly synthesized from 5-aminopyrazole-4-carbonitrile derivatives, which can be prepared from the reaction of a hydrazine (B178648) with an ethoxymethylenemalononitrile (B14416) derivative. mdpi.comresearchgate.nettandfonline.com The resulting aminopyrazole can then be cyclized with various reagents to form the fused pyrimidine ring. For example, treatment with formic acid or triethyl orthoformate can lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. mdpi.comresearchgate.net
Further functionalization of the pyrazolo[3,4-d]pyrimidine skeleton can be achieved through various reactions, such as N-alkylation. mdpi.com These compounds are of significant interest due to their biological activities. mdpi.comekb.eg
Exploration of Other Fused Polyheterocyclic Systems
The reactivity of this compound and its derivatives extends to the synthesis of a variety of other fused polyheterocyclic systems. For instance, it can be a precursor for pyrimido[4,5-d]pyrimidines through multicomponent reactions. rsc.org The reaction of 2-(ethoxymethylene)malononitrile with guanidine (B92328) or amidine derivatives and a ketone or aldehyde can lead to the formation of dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. rsc.org
Furthermore, the malononitrile moiety can participate in [3+2] cycloaddition reactions with in situ-generated heteroaromatic N-ylides to afford highly functionalized polyheterocyclic compounds. mdpi.com The reaction of benzylidenemalononitriles with N-phenacylbenzothiazolium bromides under mild conditions yields fused polycyclic systems. mdpi.com These examples underscore the broad applicability of malononitrile-containing building blocks in the construction of diverse and complex heterocyclic architectures. mdpi.comscirp.org
Advanced Functional Group Transformations and Derivatization Strategies
The strategic derivatization of this compound analogues offers a powerful avenue for the synthesis of complex heterocyclic systems and molecules with novel functionalities. Advanced synthetic methodologies, including catalyzed cycloaddition reactions and transformations of the resulting products, have been pivotal in expanding the chemical space accessible from these versatile building blocks.
A notable strategy involves the palladium-catalyzed [2+2+2] cycloaddition of alkyne-tethered malononitriles with isocyanates. This approach leads to the formation of highly substituted pyrimidin-2-ones, which can be further modified. acs.org The versatility of this method is showcased by the derivatization of the cycloaddition product, highlighting the potential for subsequent functional group transformations. acs.org
For instance, the platinum-catalyzed hydration of a cyano group on a synthesized pyrimidin-2-one derivative proceeds with high efficiency to yield the corresponding amide. acs.org This transformation serves as a gateway to other functional groups. Further derivatization can be achieved through reactions such as deprotection of a p-methoxybenzyl (PMB) group, hydration of an alkyne substituent, and subsequent tautomerization to form a urea (B33335) derivative. acs.org This urea can then undergo chlorination using phosphoryl chloride (POCl₃) to produce a chlorinated pyrimidine, a versatile intermediate for cross-coupling reactions. acs.org Additionally, a formal cleavage of the alkyne substituent can be accomplished under acidic conditions to yield a methyl-substituted pyrimidin-2-one. acs.org
The following table summarizes the derivatization of a polysubstituted pyrimidin-2-one, demonstrating the strategic transformation of functional groups to create a variety of analogues.
| Entry | Product | Reagents and Conditions | Yield (%) |
| 1 | Amide Derivative | PtCl₂, H₂O, Acetone, 80 °C | 94 |
| 2 | Urea Derivative | TFA, DCM, rt | 82 |
| 3 | Chlorinated Pyrimidine | POCl₃, 110 °C | 62 |
| 4 | Methyl-substituted Pyrimidin-2-one | H₂SO₄, rt | 60 |
Data sourced from Organic Letters. acs.org
Furthermore, the reactivity of the malononitrile moiety itself is a key aspect of the derivatization of this compound analogues. The malononitrile group is a well-established precursor in the synthesis of a wide array of heterocyclic compounds. researchgate.net For example, malononitrile and its derivatives are crucial starting materials in multicomponent reactions for the synthesis of fused pyrimidine systems such as thieno[2,3-d]pyrimidines and pyrimido[1,6-a]pyrimidines. srce.hrjetir.org This inherent reactivity suggests that the dicyanomethylene group in this compound analogues is a prime site for elaboration into more complex fused heterocyclic structures.
In one-pot, three-component reactions, various pyrimidine derivatives can be synthesized from starting materials that include malononitrile. For instance, the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine-5-carbonitrile derivatives. nih.gov Similarly, the condensation of 6-amino-1,3-dimethyluracil (B104193) with arylaldehydes and malononitrile, catalyzed by bismuth(III) triflate, produces 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. nih.gov These examples underscore the potential of the pyrimidine and malononitrile moieties within the same molecule to participate in a variety of cyclization and condensation reactions to afford diverse heterocyclic scaffolds.
The table below presents examples of multicomponent reactions involving malononitrile for the synthesis of pyrimidine-based heterocyclic systems.
| Catalyst/Solvent | Reactants | Product | Reference |
| Magnetic nano Fe₃O₄ / Solvent-free | Aldehyde, Malononitrile, Benzamidine hydrochloride | Pyrimidine-5-carbonitrile derivatives | nih.gov |
| Bi(OTf)₃ / Ethanol (B145695) | 6-Amino-1,3-dimethyluracil, Arylaldehydes, Malononitrile | 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | nih.gov |
These advanced functional group transformations and derivatization strategies demonstrate the significant potential of this compound analogues as versatile platforms for the construction of a wide range of complex and functionally diverse heterocyclic compounds.
Advanced Spectroscopic Characterization and High Resolution Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-(pyrimidin-2-yl)malononitrile in solution. Through various NMR experiments, detailed information about the proton and carbon environments, as well as their connectivity, can be obtained.
The ¹H-NMR spectrum of pyrimidine (B1678525) and pyridine (B92270) derivatives provides valuable information about the electronic environment of the protons. For instance, in a related compound, 2-(3-Cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile, the ¹H-NMR spectrum showed two doublets at δ = 7.16 ppm and δ = 7.86 ppm, which are characteristic of the pyridine ring protons. nih.gov The coupling constant (J) of 8.0 Hz observed between these protons is indicative of their ortho relationship. nih.gov Similarly, for 4-(3-Acetyl-6-(4-bromophenyl)-2-oxo-4-(p-tolyl)pyridin-1(2H)-yl)benzoic acid, the aromatic protons appear as a multiplet in the range of δ 7.59-8.00 ppm. ekb.eg In the case of this compound, one would expect to see characteristic signals for the pyrimidine ring protons, with their chemical shifts and coupling constants providing insight into the electronic effects of the malononitrile (B47326) substituent.
Table 1: Representative ¹H-NMR Data for Related Heterocyclic Compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 2-(3-Cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile nih.gov | H-5 | 7.16 (d) | 8.0 |
| H-4 | 7.86 (d) | 8.0 | |
| Phenyl-H | 7.48–7.51 (m) | ||
| NH | 9.42 (br. s) | ||
| 4-(2-(4-Methylphenylamino)pyrimidin-4-yl)amino)benzoic acid ekb.eg | CH-pyrimidine | 6.03 (s) | |
| Ar-H | 7.59-8.00 (m) | ||
| NH | 9.4, 9.9 (s) | ||
| OH | 12.83 (s) |
This table is for illustrative purposes and shows data for related structures to indicate expected spectral regions.
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic nature of their substituents. For example, in the ¹³C-NMR spectrum of a pyrano[2,3-d]pyrimidine derivative, the carbons of the pyrimidine ring and the nitrile group are readily identified. chemmethod.com In a related pyridine derivative, the carbonyl carbon and two cyano carbons were clearly indicated at δ = 190.23 ppm and δ = 114.13 and 113.85 ppm, respectively. nih.gov The ¹³C-NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring carbons, the malononitrile carbons, and the cyano groups, allowing for a complete assignment of the molecular framework.
Table 2: Representative ¹³C-NMR Data for Related Heterocyclic Compounds
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-(3-Cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile nih.gov | Pyridine & Phenyl C | 180.88, 160.54, 159.45, 155.50, 136.89, 132.09, 128.31 (2C), 127.32 (2C), 91.82, 63.25 |
| CN | 114.72, 113.88 (2C) | |
| 4-(2-(4-Methylphenylamino)pyrimidin-4-yl)amino)benzoic acid ekb.eg | Pyrimidine & Phenyl C | 56.51, 117.89, 119.02, 119.46, 121.37, 126.46, 130.87, 143.20, 143.34 |
| C=O | 164.16, 167.33 |
This table is for illustrative purposes and shows data for related structures to indicate expected spectral regions.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C-NMR spectra of molecules like this compound. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrimidine ring. mathnet.ru Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum. longdom.orgacs.org The Heteronuclear Multiple Bond Correlation (HMBC) technique is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons. mathnet.ruacs.orgnih.gov These HMBC correlations are crucial for establishing the connectivity between the pyrimidine ring and the malononitrile moiety. For instance, an HMBC experiment on a related pyrazolopyrimidine derivative provided absolute confirmation of its structure by showing a correlation between a pyrimidine proton and a pyrazole (B372694) nitrogen. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the C≡N (nitrile) stretching vibrations, typically found in the region of 2200-2300 cm⁻¹. nih.govresearchgate.net For example, in 2-(3-cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile, the nitrile groups exhibit absorption bands at 2210 and 2182 cm⁻¹. nih.gov The vibrations of the pyrimidine ring, including C=C and C=N stretching, would appear in the fingerprint region (approximately 1400-1600 cm⁻¹). chemmethod.com The C-H stretching vibrations of the pyrimidine ring are expected in the aromatic C-H region, typically above 3000 cm⁻¹. rasayanjournal.co.in
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Example and Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2200 - 2300 | 2-(3-Cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile: 2210, 2182 nih.gov |
| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 | Pyrano[2,3-c]pyrazole derivative: 1657 (C=N), 1580 (C=C) chemmethod.com |
| C-H (Aromatic) | Stretching | > 3000 | 2-(2-Nitrobenzylidene)malononitrile: 3021 rasayanjournal.co.in |
| NH (if present as tautomer) | Stretching | 3100 - 3500 | 2-(3-Cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile: 3097 nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the pyrimidine ring and the conjugated system. In a study of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, two intense electronic transition bands were observed experimentally at 249 nm and 296 nm. nih.govd-nb.info These were assigned to π-π* excitations based on DFT calculations. nih.gov The electronic transitions in these types of chromophores can be influenced by the extent of conjugation and the presence of electron-donating or withdrawing groups. researchgate.net UV-Vis spectroscopy is also a valuable tool for studying interactions between molecules and biomolecules like DNA or BSA, as changes in the absorption spectra can indicate binding. nih.gov
Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Investigations
Mass spectrometry is an essential technique for determining the precise molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, the mass spectrum of 2-(3-cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile showed the molecular ion peak (M⁺) at m/z 243, which was also the base peak, indicating the stability of the parent molecule. nih.gov The fragmentation of related heterocyclic compounds often involves the loss of small, stable molecules or radicals, and the resulting fragment ions can help to confirm the proposed structure. nih.govsapub.org
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
A comprehensive search for single-crystal X-ray diffraction data for the specific chemical compound this compound has been conducted. Despite extensive investigation of chemical literature and crystallographic databases, no specific experimental data from single-crystal X-ray diffraction studies for this compound could be located in the public domain at this time.
While single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules, including bond lengths, bond angles, and crystal packing, it appears that such an analysis has not been published for this compound.
Theoretical studies and experimental data for structurally related but more complex molecules containing pyrimidine or malononitrile moieties are available. For instance, computational studies on compounds like 2-(pyranoquinolin-4-yl)malononitrile have been performed to predict their molecular geometry. However, these theoretical models are not a substitute for experimental single-crystal X-ray diffraction data, which provides definitive proof of the solid-state structure.
Therefore, a detailed discussion of the solid-state molecular geometry and crystal packing of this compound, including data tables of crystallographic parameters, bond lengths, and angles, cannot be provided as per the specified requirements due to the absence of this information in the available scientific literature.
Computational and Theoretical Investigations of 2 Pyrimidin 2 Yl Malononitrile and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including 2-(pyrimidin-2-yl)malononitrile and its derivatives. biointerfaceresearch.comresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are adept at providing accurate descriptions of electronic structure and molecular geometry. biointerfaceresearch.comresearchgate.netnih.gov These calculations are foundational for understanding the intrinsic properties of these molecules.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. d-nb.info For analogues of this compound, such as 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, DFT calculations with the B3LYP/6-311G(d,p) basis set have been used to predict bond lengths, bond angles, and dihedral angles. nih.govd-nb.info The theoretically predicted values for the C-C-C bond angles in the phenyl ring of this analogue are in the range of 119.1–120.3°, which aligns well with experimental values of 117.9–120.8°. d-nb.info The calculated dihedral angles of the phenyl and thiazole (B1198619) rings in this molecule are close to 0°, indicating a planar structure. d-nb.info Such studies provide a detailed picture of the molecular architecture, which is crucial for understanding its chemical behavior.
Below is a table showcasing representative theoretically predicted geometric parameters for a malononitrile (B47326) analogue, highlighting the accuracy of DFT methods when compared to experimental data.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value |
| Bond Length | S1–C | 0.041 Å (deviation) | - |
| Bond Angle | O2–C9–C6 | 1.3° (deviation) | - |
| Bond Angles | Phenyl Ring C-C-C | 119.1-120.3° | 117.9-120.8° |
Data derived from studies on malononitrile analogues. d-nb.info
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the intramolecular charge transfer (ICT) capabilities of a molecule. nih.govnih.gov
For analogues of this compound, DFT calculations have shown that the HOMO and LUMO are often delocalized over the π-electron systems of the molecule. nih.govnih.gov In the case of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, the calculated HOMO energy is -6.9947 eV and the LUMO energy is -2.3043 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
The following table presents typical HOMO and LUMO energies and the corresponding energy gap for a malononitrile derivative, calculated using DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.9947 |
| LUMO | -2.3043 |
| Energy Gap (ΔE) | 4.6904 |
Data for 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular charge transfer (ICT) within a molecule. nih.govuni-muenchen.de It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of electron delocalization. uni-muenchen.deresearchgate.net
In studies of malononitrile analogues, NBO analysis has revealed significant ICT interactions. For example, in 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, strong ICT interactions such as LP(1)N5 → BD*(2)C10–C11 contribute significantly to the molecule's stabilization with an energy of 52.48 kcal/mol. nih.govd-nb.info These interactions indicate a substantial delocalization of electron density from the lone pair of the nitrogen atom to the adjacent π-antibonding orbital, which stabilizes the molecule. nih.govd-nb.info
The table below lists significant donor-acceptor interactions and their stabilization energies for a malononitrile analogue, as determined by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| BD(2)C17–C19 | BD(2)C14–C15 | 23.30 |
| LP(2)O2 | BD(1)N5–C9 | 30.63 |
| LP(1)N5 | BD*(2)C10–C11 | 52.48 |
Data for 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. nih.govd-nb.info
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and identifying its reactive sites. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. nih.govresearchgate.net Green areas denote regions of neutral potential. researchgate.net
For analogues of this compound, MEP analysis has been used to predict the most likely sites for chemical reactions. In 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, the MEP map shows that the negative potential is concentrated around the nitrogen atoms of the nitrile groups, making them the probable sites for electrophilic attack. nih.gov Conversely, positive potential is observed around the hydrogen atoms of the methylene (B1212753) group, indicating these as likely sites for nucleophilic attack. nih.gov
DFT calculations can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) spectra. d-nb.info Theoretical vibrational frequencies from IR spectra can be calculated and compared with experimental data, aiding in the assignment of vibrational modes. biointerfaceresearch.comresearchgate.net For malononitrile analogues, the calculated vibrational wavenumbers, often scaled by a factor to account for anharmonicity, show good agreement with experimental FT-IR spectra. biointerfaceresearch.comresearchgate.net
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.govdntb.gov.ua For 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, TD-DFT calculations predicted two intense electronic transitions at 237.9 nm and 276.4 nm, which correspond well with the experimental bands at 249 nm and 296 nm. nih.govd-nb.info These transitions are typically assigned to π → π* excitations. nih.gov
The following table compares the experimental and theoretically predicted UV-Vis absorption maxima for a malononitrile derivative.
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |
| H-3 → L | 249 | 237.9 | 0.1618 |
| H → L | 296 | 276.4 | 0.3408 |
Data for 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. nih.govd-nb.info
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Condensed Phase Systems
While DFT calculations are highly effective for studying isolated molecules in the gas phase, understanding the behavior of molecules in a condensed phase, such as in a solvent or a biological system, often requires more advanced computational methods. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach for this purpose. In QM/MM, the chemically active part of the system (e.g., the solute) is treated with a high-level quantum mechanical method like DFT, while the surrounding environment (e.g., solvent molecules) is described using a simpler, classical molecular mechanics force field.
This hybrid approach allows for the study of complex systems that would be computationally prohibitive to treat entirely with quantum mechanics. For molecules like this compound, QM/MM simulations can be used to investigate solvent effects on its structure, reactivity, and spectroscopic properties, providing a more realistic model of its behavior in solution. The combination of DFT with models like the Polarizable Continuum Model (PCM) is another way to introduce solvent effects into the calculations. academie-sciences.fr
Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with their environment over time. For pyrimidine (B1678525) derivatives, MD simulations have been instrumental in understanding their structural stability and intermolecular interactions, which are crucial for their function as potential therapeutic agents or advanced materials.
MD simulations on pyrimidine-based compounds have been employed to validate the results of molecular docking studies. For instance, in the investigation of pyrimidine derivatives as focal adhesion kinase (FAK) inhibitors, MD simulations were used to confirm the stability of the ligand-protein complex. rsc.orgrsc.org The results indicated that the complex of FAK with the designed compounds remained stable throughout the simulation, supporting their potential as FAK inhibitors. rsc.org
In another study, MD simulations were performed on pyrazolopyranopyrimidine derivatives complexed with cyclin-dependent kinase 2 (CDK2) and penicillin-binding protein 1A (PBP 1A). nih.gov These 100 ns simulations helped in understanding the binding patterns and the stability of the interactions within the binding site of these proteins. nih.gov Similarly, MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6 have been used to validate docking results and analyze the interaction fields that contribute to the inhibitory activity. nih.gov
Furthermore, MD simulations have been utilized to explore the interaction of cationic and non-cationic pyrimidine derivatives with G-quadruplex DNA. rjeid.comnih.gov These studies analyzed various energy components such as van der Waals, electrostatic, and polar solvation energies to understand the binding thermodynamics. rjeid.com The analysis of the root-mean-square deviation (RMSD) and the number of hydrogen bonds during the simulation provided insights into the increased structural dynamics and stronger binding of the ligands. rjeid.com For instance, the electrostatic contribution to the binding energy was found to be higher for a cationic pyrimidine derivative, indicating more favorable binding energies. rjeid.com
The binding free energies of pyrimidine-based CDK9 inhibitors have also been calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method following MD simulations. nih.gov This approach helps in identifying key residues, such as CYS106 and GLU107, that play a significant role in ligand-protein interactions through hydrogen bonding. nih.gov
Table 1: Key Findings from Molecular Dynamics Simulations of Pyrimidine Analogues
| Compound Class | Biological Target | Key Findings from MD Simulations | Reference(s) |
| Pyrimidine derivatives | Focal Adhesion Kinase (FAK) | Confirmed stability of the ligand-protein complex. | rsc.orgrsc.org |
| Pyrazolopyranopyrimidine derivatives | CDK2 and PBP 1A | Validated binding patterns and interaction stability. | nih.gov |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Validated docking results and identified crucial interaction fields. | nih.gov |
| Cationic and non-cationic pyrimidine derivatives | G-quadruplex DNA | Analyzed binding energies and structural dynamics, showing stronger binding for cationic derivatives. | rjeid.comnih.gov |
| Pyrimidine-based inhibitors | Cyclin-Dependent Kinase 9 (CDK9) | Calculated binding free energies and identified key interacting residues. | nih.gov |
Molecular Docking Studies for Elucidating Binding Interactions with Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mechanism of ligands with their biological targets. Numerous molecular docking studies have been conducted on pyrimidine and malononitrile analogues to explore their potential as therapeutic agents.
Pyrimidine derivatives have been extensively studied as potential anticancer agents. Docking studies have shown that these compounds can bind to various cancer-related targets. For instance, pyrimidine analogues have been docked into the active site of cyclin-dependent kinase 8 (CDK8), with results indicating moderate to good binding within the pocket. nih.gov Other studies have investigated pyrimidine derivatives as inhibitors of topoisomerases I and II, with QSAR analysis indicating a high probability of activity for certain compounds. mdpi.com Furthermore, pyrimidine-2-thione derivatives have been docked against H-RAS, a key protein in breast cancer, with one compound showing the highest binding energy and potential as an anticancer drug candidate. bohrium.com Docking studies have also identified pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) kinase inhibitors, with good predicted binding energies. arabjchem.org Thieno[2,3-d] nih.govbohrium.comnih.govtriazolo[1,5-a]pyrimidine derivatives have also shown promise as EGFR and PI3K inhibitors in docking simulations. mdpi.com
In the realm of antimicrobial research, molecular docking has been instrumental in identifying the potential targets of pyrimidine derivatives. Studies have shown that pyrimidine analogues can effectively bind to dihydrofolate reductase (DHFR), a key enzyme in microbial folate metabolism. nih.gov Arylazopyrazolo[1,5-a]pyrimidines have been identified as promising inhibitors of the MurA enzyme, which is involved in bacterial cell wall synthesis. acs.org Docking studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives have revealed high affinity for the binding sites of various microbial targets. mdpi.com Similarly, novel thiazole, pyrazole (B372694), 1,3-thiazepinone, and 1,2,4-triazolopyrimidine derivatives have shown significant binding energies with antimicrobial protein receptors. mdpi.com
Malononitrile-containing compounds have also been the subject of docking studies. For example, pyridinone analogues derived from the reaction of a precursor with malononitrile have been docked against the flavohemoglobin (flavoHB) enzyme to explore their potential antibacterial activities. nih.gov In another study, a library of pyrido[2,3-d]pyrimidine (B1209978) derivatives, designed based on a malononitrile-containing scaffold, was screened against human thymidylate synthase, identifying several ligands with better interactions and docking scores than the standard drug, raltitrexed. researchgate.net
Table 2: Molecular Docking Targets and Findings for Pyrimidine and Malononitrile Analogues
| Compound Class | Biological Target | Key Findings from Docking Studies | Reference(s) |
| Pyrimidine analogues | Cyclin-Dependent Kinase 8 (CDK8) | Moderate to good binding within the active site. | nih.gov |
| Pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | Good interaction with the active cavities of DHFR. | nih.gov |
| Pyrimidine-2-thione derivatives | H-RAS | High binding energy, suggesting potential as anticancer agents. | bohrium.com |
| Arylazopyrazolo[1,5-a]pyrimidines | MurA Enzyme | Significant potency as MurA inhibitors. | acs.org |
| Pyrazoline and pyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Good predicted binding energies as EGFR kinase inhibitors. | arabjchem.org |
| Imidazo[1,2-a]pyrimidine derivatives | Various microbial targets | High affinity for the binding sites of microbial proteins. | mdpi.com |
| Pyridinone analogues (from malononitrile) | Flavohemoglobin (flavoHB) | Potential inhibitory activities against the enzyme. | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Human Thymidylate Synthase | Better interactions and docking scores than a standard drug. | researchgate.net |
Theoretical Evaluation of Non-linear Optical (NLO) Properties and Second-Order Hyperpolarizability
The theoretical evaluation of non-linear optical (NLO) properties is crucial for the development of new materials for applications in photonics and optoelectronics. Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are of great interest for their potentially large NLO responses. Pyrimidine and malononitrile derivatives have been the focus of numerous computational studies to predict their NLO properties.
The NLO properties of organic compounds are governed by their molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). Density Functional Theory (DFT) is a widely used computational method to calculate these properties. bohrium.com For pyrimidine-based compounds, DFT calculations have been employed to assess their linear and non-linear optical characteristics. tandfonline.comtandfonline.com For example, the NLO properties of pyrimidine based bis-uracil derivatives were investigated using the M06/6-311G** level of theory, revealing that these compounds possess considerable third-order NLO character. tandfonline.com Another study on newly synthesized pyrimidine derivatives used various functionals (HF, M06, M062X, CAM-B3LYP, and LC-BLYP) to compute the average polarizability (⟨α⟩), total dipole moment (μtot), and first hyperpolarizability (βtot). bohrium.com
Malononitrile derivatives are also known to exhibit significant NLO properties. A theoretical study on 2-(pyranoquinolin-4-yl)malononitrile (PQMN) using DFT/B3LYP with the 6-311G(d,p) basis set was conducted to investigate its NLO properties. biointerfaceresearch.comresearchgate.net The calculated dipole moment of 13.3 Debye for PQMN suggests a strong reactive tendency. biointerfaceresearch.com Another computational study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile calculated the polarizability (α₀) to be 162.89 Bohr³, which is significantly higher than that of urea (B33335), a standard NLO material, indicating superior NLO qualities. nih.gov
The second-order hyperpolarizability (⟨γ⟩) is a key parameter for third-order NLO materials. Theoretical studies on non-fullerene derivatives, which can be considered analogues, have shown that end-capped modifications with acceptor moieties can significantly enhance NLO properties. nih.govnih.gov In one such study, a designed compound exhibited a second-order hyperpolarizability of 3.66 × 10⁻³¹ esu. nih.gov The calculation of these properties often involves the use of specific equations based on the x, y, and z components of the dipole moment and polarizability tensors. researchgate.net The investigation of NLO properties is often supported by the analysis of frontier molecular orbitals (FMOs), as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is related to the molecule's polarizability and reactivity. nih.gov
Table 3: Theoretically Calculated NLO Properties of Pyrimidine and Malononitrile Analogues
| Compound Class | Computational Method | Calculated NLO Properties | Key Findings | Reference(s) |
| Pyrimidine based bis-uracil derivatives | DFT (M06/6-311G**) | Third-order NLO properties | Compounds exhibit considerable NLO character. | tandfonline.comtandfonline.com |
| 5-aryl-pyrimidines | DFT (various functionals) | ⟨α⟩, μtot, βtot | Functional and substituent dependent NLO properties. | bohrium.com |
| 2-(pyranoquinolin-4-yl)malononitrile (PQMN) | DFT (B3LYP/6-311G(d,p)) | Dipole moment (13.3 Debye) | High dipole moment indicates strong reactivity. | biointerfaceresearch.comresearchgate.net |
| 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile | DFT | Polarizability (α₀ = 162.89 Bohr³) | Superior NLO qualities compared to urea. | nih.gov |
| Non-fullerene derivatives | DFT (M06/6-311G(d,p)) | ⟨α⟩, βtotal, ⟨γ⟩ (up to 3.66 × 10⁻³¹ esu) | End-capped acceptor modification enhances NLO response. | nih.govnih.gov |
Applications in Advanced Organic Chemistry and Functional Materials Science
Role as Versatile Precursors in the Synthesis of Diverse Heterocyclic Compounds
Malononitrile (B47326) and its derivatives are highly esteemed as precursors in the synthesis of a vast array of heterocyclic compounds, owing to the reactivity of the active methylene (B1212753) group. researchgate.netscispace.com This reactivity allows for participation in various cyclization and condensation reactions, leading to the formation of numerous important heterocyclic systems.
The versatility of malononitrile derivatives is evident in their use to construct a variety of heterocyclic rings, including but not limited to:
Pyridines and Pyridones: Malononitrile can react with various precursors to form substituted pyridines and pyridones. nih.govekb.eg
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through reactions involving amidines and malononitrile dimer. mdpi.comrsc.org Fused pyrimidine systems like pyrano[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are also accessible. mdpi.comnih.gov
Pyrazoles: Malononitrile is a key starting material for the synthesis of various pyrazole (B372694) derivatives. acs.orgresearchgate.net
Thiazoles and Thiophenes: These sulfur-containing heterocycles can be synthesized using malononitrile as a starting component. acs.orgnih.gov
Fused Heterocyclic Systems: Malononitrile and its derivatives are instrumental in building more complex, fused heterocyclic systems such as pyrido[1,2-a]pyrimidines and pyrano[2,3-c]pyrazoles. researchgate.netscielo.org.mx
The following table provides examples of heterocyclic systems synthesized using malononitrile-based precursors.
| Heterocyclic System | Precursors/Reaction Type | Reference |
| Pyridines | Malononitrile dimer and enaminones | nih.gov |
| Pyrimidines | Amidines and malononitrile dimer | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile and enaminones | mdpi.com |
| Pyrido[1,2-a]pyrimidines | Ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate | scielo.org.mx |
| Thiophenes | Gewald reaction | nih.gov |
Scaffold Engineering for the Design of Novel Molecular Architectures
The concept of "scaffold engineering" involves the strategic design and synthesis of core molecular structures that can be further functionalized to create a library of compounds with desired properties. Malononitrile derivatives, including 2-(pyrimidin-2-yl)malononitrile, are excellent tools for scaffold engineering due to their versatility in forming various cyclic and heterocyclic structures. researchgate.net
Researchers have utilized malononitrile-based scaffolds to develop novel molecular architectures with potential applications in medicinal chemistry. For instance, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, accessible from malononitrile precursors, has been identified as a promising core for the development of anticancer agents, including dual inhibitors of CDK2 and TRKA kinases. mdpi.com Similarly, spiro pyrrolo[3,4-d]pyrimidine derivatives, synthesized through multicomponent reactions involving aminocyclohexane derivatives, have been investigated for their anti-inflammatory and antioxidant properties. semanticscholar.org
The ability to construct diverse and complex molecular frameworks from relatively simple starting materials makes malononitrile derivatives highly valuable in the quest for new therapeutic agents and other functional molecules. researchgate.netresearchgate.net
Development of Optoelectronic Materials and Devices
The electron-withdrawing nature of the malononitrile group makes it a key component in the design of organic materials for optoelectronic applications. These materials often feature a donor-acceptor (D-A) architecture to facilitate intramolecular charge transfer (ICT), a fundamental process for many optoelectronic phenomena.
The design of Donor-π-Acceptor (D-π-A) systems is a cornerstone of modern organic electronics. In these systems, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. This arrangement allows for efficient intramolecular charge transfer upon photoexcitation, leading to desirable optical and electronic properties.
The general design principle involves tuning the strength of the donor and acceptor units, as well as the length and nature of the π-bridge, to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tailoring the absorption, emission, and nonlinear optical properties of the molecule. nih.gov For example, compounds like 2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]benzylidene}malononitrile have been designed as asymmetric D-A constructs to investigate aggregation-induced emission (AIE). researchgate.net
The investigation of charge transfer and transport properties in malononitrile-based D-π-A systems is crucial for their application in optoelectronic devices. Intramolecular charge transfer is often studied using photophysical techniques, which can reveal significant ICT interactions within the molecule. rsc.org
Electrochemical analyses are employed to determine the band gaps of these materials, which typically fall in the range of 2.20 to 3.10 eV for malononitrile-functionalized donor-acceptor systems. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are used to visualize the molecular orbitals and support the understanding of charge transfer mechanisms. rsc.orgresearchgate.net
The charge transfer characteristics of these molecules are fundamental to their performance in various applications. For instance, the nonlinear optical (NLO) properties of some malononitrile derivatives have been investigated, highlighting their potential for use in high-speed photonic devices. researchgate.netresearchgate.net Furthermore, the robust, non-volatile resistive switching memory capabilities observed in some malononitrile-based D-A systems underscore their potential for non-volatile memory device applications. rsc.org
Utilization in Specific Chemical Process Applications (e.g., CO2 Capture using Malononitrile-based Carbanions)
Beyond their use in synthesis and materials science, malononitrile derivatives have been explored for specific chemical process applications, most notably in the realm of carbon dioxide (CO2) capture. The focus here is on the malononitrile carbanion, [CH(CN)2]⁻, which has been investigated as a potential sorbent for CO2. osti.govnih.govacs.org
Computational studies using ab initio calculations and molecular dynamics simulations have been employed to examine the interaction between CO2 and the malononitrile carbanion. osti.govnih.gov These studies have revealed that CO2 preferentially binds to the nitrile groups of the carbanion through physical interactions rather than forming a C-C bond via a carboxylation reaction at the central carbon atom. nih.govresearchgate.net
Key findings from these computational investigations include:
The two nitrile groups of the malononitrile carbanion can attract two CO2 molecules with equal strength. nih.govacs.org
The presence of a nearby alkali metal ion can enhance both the physical and chemical interactions of CO2 with the carbanion. nih.govacs.org
Ionic liquids based on the malononitrile carbanion are suggested to have high CO2 solubility, making them promising candidates for carbon capture applications. nih.govacs.org
The deprotonated malononitrile carbanion has demonstrated a near-equimolar capacity for reactive CO2 capture. acs.org While the formation of a carboxylic acid is the final product, the mechanism involves an initial physisorption state. acs.org These findings suggest that malononitrile-based ionic liquids could serve as efficient and regenerable liquid sorbents for CO2. osti.gov However, for practical implementation, other factors such as chemical stability, viscosity, and heat capacity need to be considered. osti.gov
The following table summarizes the binding energies of CO2 with the malononitrile carbanion in different states.
| System | Interaction Type | Binding Energy (kJ/mol) | Reference |
| Bare Malononitrile Carbanion | Physical | -25.29 | osti.gov |
| Malononitrile Carbanion with CO2 | Physisorption (local minimum) | - | acs.org |
This research into malononitrile-based carbanions opens up new avenues for the design of efficient and reversible CO2 capture systems. researchgate.net
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Unconventional Synthetic Pathways and Reaction Conditions
While traditional methods for synthesizing pyrimidine (B1678525) derivatives are well-established, the future of 2-(pyrimidin-2-yl)malononitrile synthesis lies in the development of more efficient, selective, and sustainable methods. rasayanjournal.co.in Future research will likely focus on unconventional synthetic pathways that offer advantages over classical approaches.
One promising area is the use of multi-component reactions (MCRs) . rasayanjournal.co.inorganic-chemistry.org These reactions, where three or more reactants combine in a single step to form a product, offer significant benefits in terms of atom economy and reduced waste generation. rasayanjournal.co.in For instance, a novel iridium-catalyzed MCR has been developed for the synthesis of various pyrimidines from alcohols and amidines, showcasing the potential for creating complex and diversely substituted molecules in a sustainable manner. organic-chemistry.orgsci-hub.se Another approach involves the three-component reaction of malononitrile (B47326), aldehydes, and N-unsubstituted amidines in water, which can be accelerated using microwave irradiation. arkat-usa.org
The exploration of novel catalytic systems is another key trajectory. This includes the use of nano-catalysts, such as nano-NiZr4(PO4)6, which has been shown to be an effective and reusable heterogeneous catalyst for pyrimidine synthesis. nanochemres.org The development of magnetic nano-catalysts also presents an opportunity for easy separation and recycling, further enhancing the green credentials of the synthesis. samipubco.com Additionally, the use of environmentally benign catalysts, like alum in aqueous media, for related condensations highlights a move towards safer and more cost-effective processes. rasayanjournal.co.in
Furthermore, research into alternative energy sources to drive these reactions is gaining traction. Microwave-assisted synthesis and ultrasonication have been shown to reduce reaction times, increase yields, and often lead to purer products. rasayanjournal.co.innih.gov These techniques, combined with solvent-free or "green" solvent systems, represent a significant step towards more environmentally friendly chemical production. rasayanjournal.co.inderpharmachemica.com
| Synthetic Approach | Key Features | Potential Advantages |
| Multi-Component Reactions (MCRs) | Three or more reactants in a single pot. rasayanjournal.co.inorganic-chemistry.org | High atom economy, reduced waste, increased efficiency. rasayanjournal.co.in |
| Novel Catalysis | Use of nano-catalysts, magnetic catalysts, and green catalysts. nanochemres.orgsamipubco.comrasayanjournal.co.in | High efficiency, reusability, cost-effectiveness, environmental safety. nanochemres.orgrasayanjournal.co.in |
| Alternative Energy Sources | Microwave irradiation and ultrasonication. rasayanjournal.co.innih.gov | Reduced reaction times, higher yields, cleaner reactions. rasayanjournal.co.in |
Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To gain deeper insights into the reaction mechanisms and kinetics of this compound synthesis, the integration of advanced spectroscopic techniques for in situ reaction monitoring is crucial. Real-time analysis allows for the observation of transient intermediates and the precise determination of reaction endpoints, leading to optimized reaction conditions and improved yields.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can be adapted for in situ measurements, providing valuable data on the structural evolution of the reacting species. mdpi.comresearchgate.net For instance, 15N NMR spectroscopy has been used to study the protonation states of related pyrimidine photoproducts, offering insights into their chemical properties and interactions. rsc.orgrsc.org Such detailed spectroscopic analysis can help elucidate complex reaction pathways, like the plausible mechanism for pyrimidine formation using nano-catalysts, which involves condensation, Michael addition, cyclization, and aromatization steps. nanochemres.org
The application of these techniques can be particularly insightful when studying complex multi-component reactions or when trying to understand the role of catalysts in promoting specific transformations. By monitoring the reaction as it happens, researchers can identify potential bottlenecks, side reactions, and the influence of various parameters on the reaction outcome.
High-Throughput Computational Screening and Rational Design of Derivatized Analogs
The future of drug discovery and materials science is heavily reliant on computational methods. High-throughput screening (HTS) and rational design are powerful tools for identifying and optimizing new molecules with desired properties. bmglabtech.com In the context of this compound, these approaches can be used to explore a vast chemical space of derivatized analogs for various applications.
Molecular docking studies, a key component of rational design, can predict the binding affinity of pyrimidine derivatives to biological targets, such as protein kinases. nih.govnih.gov This allows for the in silico screening of large compound libraries to identify potential "hits" before committing to their synthesis. bmglabtech.com For example, the rational design and synthesis of pyrimidine derivatives as potential inhibitors of the EGFR kinase have been guided by docking studies, leading to the identification of promising anti-cancer agents. nih.govbohrium.com
Computational screening can also be employed to predict the physicochemical properties of novel analogs, such as their electronic and optical properties, which is crucial for their application in materials science. By systematically modifying the substituents on the pyrimidine or malononitrile moieties, it is possible to tune these properties for specific applications, such as in the development of new dyes or functional materials.
| Computational Approach | Application in this compound Research | Expected Outcome |
| High-Throughput Screening (HTS) | Virtual screening of large libraries of derivatized analogs. bmglabtech.com | Identification of "hit" compounds with desired biological or material properties. |
| Rational Design | In silico design of novel analogs with optimized properties. nih.govnih.gov | Development of potent and selective inhibitors or materials with tailored functionalities. |
| Molecular Docking | Predicting the binding modes and affinities of analogs to target proteins. nih.govbohrium.com | Understanding structure-activity relationships and guiding lead optimization. |
Incorporation into Complex Supramolecular Systems and Nanomaterials
The unique structural and electronic features of this compound make it an attractive building block for the construction of complex supramolecular systems and nanomaterials . The pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, while the malononitrile group offers opportunities for further functionalization and coordination with metal ions.
The incorporation of pyrimidine derivatives into larger, organized assemblies can lead to materials with novel properties and functionalities. For instance, the ability of pyrimidines to act as ligands for various metals opens up possibilities for creating coordination polymers and metal-organic frameworks (MOFs). rasayanjournal.co.in These materials can have applications in catalysis, gas storage, and sensing.
Furthermore, the integration of this compound into nanomaterials, such as nanoparticles and nanocomposites , is an emerging area of research. rsc.orgresearchgate.net For example, NiO nanoparticles have been used as a catalyst for the synthesis of related pyrimidine derivatives, and magnetic nanoparticles have been functionalized to create reusable catalysts. samipubco.comresearchgate.net The development of hybrid materials that combine the properties of this compound with the unique characteristics of nanomaterials could lead to advancements in areas such as drug delivery, bioimaging, and electronics.
Advancements in Sustainable and Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes. rasayanjournal.co.inbenthamdirect.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methodologies. benthamdirect.com
This includes the use of renewable starting materials and eco-friendly solvents , such as water or ionic liquids. rasayanjournal.co.inrasayanjournal.co.in The development of solvent-free reaction conditions is another key goal, as it minimizes waste and reduces the environmental impact of chemical synthesis. derpharmachemica.com For example, a simple and eco-friendly process for the synthesis of related malononitrile derivatives has been developed using water as a solvent. acs.orgresearchgate.net
The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. rasayanjournal.co.in As mentioned earlier, the development of highly efficient and recyclable catalysts, including biocatalysts, is a major research focus. nanochemres.orgresearchgate.net The synthesis of pyrimidines using iridium catalysts or nano-catalysts exemplifies this trend towards more sustainable chemical production. organic-chemistry.orgnanochemres.org Furthermore, electro-organic synthesis presents a green alternative that can reduce the need for chemical oxidants and reductants. rsc.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(pyrimidin-2-yl)malononitrile and its derivatives?
- Methodology :
- Knoevenagel condensation : React malononitrile with pyrimidine-2-carbaldehyde in the presence of a base (e.g., piperidine) and polar solvents (DMF or acetic acid) under reflux (80°C for 1–2 h). Yield optimization requires stoichiometric control (1:1 molar ratio) and acid quenching (HCl) .
- Multicomponent reactions : Combine bis(methylthio)methylene malononitrile with cyanoguanidine and amines (e.g., primary alkyl/aryl amines) in ethanol using sodium ethoxide as a catalyst. This yields cyanoiminopyrimidine derivatives with high regioselectivity .
- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>95% purity threshold).
Q. How to characterize the molecular structure and conformation of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal packing and planar/non-planar regions. For example, the cyclohexenylidene moiety adopts an envelope conformation (puckering parameters: Q = 0.4657 Å, θ = 126.97°), while the pyrimidine ring remains planar (deviation <0.09 Å) .
- Spectroscopy :
- 1H NMR : Key signals include δ 1.03 ppm (C(CH3)2), δ 7.28–8.61 ppm (pyridine protons), and δ 6.95 ppm (vinyl proton) .
- IR : Stretching bands at 2224 cm⁻¹ (C≡N), 1609 cm⁻¹ (C=C), and 2962 cm⁻¹ (C-H) confirm functional groups .
Q. What are the typical reactivity patterns of this compound in organic synthesis?
- Reactions :
- Cyclocondensation : React with cyanoguanidine to form pyrimido[1,6-a]pyrimidines, validated by ESI-MS (m/z 391.38) and IR (ν 2240 cm⁻¹ for nitrile groups) .
- Electrophilic substitution : The electron-deficient nitrile groups facilitate nucleophilic attacks, e.g., coupling with benzenediazonium chloride to yield azo derivatives .
- Mechanistic insight : DFT calculations (e.g., B3LYP/6-31G*) can model charge transfer during reactions, highlighting the role of the dicyanovinyl unit in stabilizing transition states .
Advanced Research Questions
Q. How does this compound contribute to nonlinear optical (NLO) materials?
- Design principles :
- Enhance intramolecular charge transfer (ICT) by substituting the pyrimidine ring with electron-donating groups (e.g., methoxy) or extending π-conjugation (e.g., styryl derivatives). This increases hyperpolarizability (β) values .
- Experimental validation : Use Z-scan techniques to measure third-order NLO susceptibility (χ⁽³⁾ ~ 10⁻¹² esu) .
- Data contradictions : Discrepancies in β values between theoretical (DFT) and experimental results may arise from solvent polarity effects or crystal packing distortions. Cross-validate with solvatochromic studies in DMF vs. toluene .
Q. What strategies optimize the photophysical properties of this compound derivatives for optoelectronic applications?
- Methodology :
- Solvatochromism : Measure UV-vis absorption in solvents of varying polarity (e.g., toluene vs. DMF). A bathochromic shift >50 nm indicates strong ICT .
- Fluorescence quenching : Introduce heavy atoms (e.g., bromine) to study spin-orbit coupling effects on quantum yield (Φ) .
- Case study : Derivatives with anthracene units exhibit aggregation-induced emission (AIE), enabling nanowire fabrication for photoswitching devices .
Q. How to evaluate the biological activity of this compound derivatives against cancer cell lines?
- Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
